2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-3-30-19-7-5-4-6-15(19)22(28)25-17-12-14(8-9-16(17)23)18-13-27-20(24-18)10-11-21(26-27)29-2/h4-13H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOREJBEIKBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluoro Substituent
The 2-fluoro group on the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. Reported reactions in similar systems involve:
-
Hydroxylation : Replacement of fluorine with hydroxyl groups using NaOH/H₂O under reflux (70–90°C) .
-
Amination : Reaction with primary/secondary amines (e.g., piperidine) in DMF at 100–120°C .
| Reaction Type | Reagent/Conditions | Product | Yield (Analog Data) |
|---|---|---|---|
| Hydroxylation | NaOH (1M), H₂O, 80°C, 6h | 2-hydroxy derivative | ~65% |
| Amination | Piperidine, DMF, 110°C, 12h | 2-piperidinyl derivative | ~58% |
Hydrolysis of the Ethoxy Group
The ethoxy group on the benzamide undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite studies:
-
Acidic Hydrolysis : HCl (6M) in ethanol/water (1:1) at 60°C for 8h yields 2-carboxy-N-(...)benzamide .
-
Alkaline Hydrolysis : KOH (2M) in ethanol under reflux converts ethoxy to hydroxyl groups .
Reduction of the Amide Bond
The benzamide moiety can be reduced to a benzylamine derivative using strong reducing agents:
-
Lithium Aluminum Hydride (LiAlH₄) : In THF at 0–25°C, the amide reduces to -NH-CH₂- with >70% efficiency.
-
Borane-THF Complex : Selective reduction under milder conditions (40°C, 4h).
Functionalization of the Imidazopyridazine Core
The 6-methoxyimidazo[1,2-b]pyridazine ring undergoes electrophilic substitution and cross-coupling reactions:
-
Demethylation : BBr₃ in DCM at -78°C removes the methoxy group, forming a hydroxyl intermediate .
-
Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at position 2 or 6 of the imidazopyridazine .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃, DCM, -78°C → 25°C | 6-hydroxyimidazopyridazine |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Arylated imidazopyridazine |
Oxidative Transformations
The benzamide aromatic ring is prone to oxidation under strong conditions:
-
KMnO₄/H₂SO₄ : Oxidizes electron-rich positions to carboxylic acids (e.g., para to the ethoxy group).
-
m-CPBA : Epoxidizes double bonds in conjugated systems, though this is less common in the parent structure .
Stability Under Biological Conditions
In pharmacokinetic studies of analogs, the compound exhibits:
-
pH-Dependent Hydrolysis : Rapid degradation in gastric fluid (pH 1.2) via amide bond cleavage.
-
Microsomal Oxidation : CYP450 enzymes oxidize the methoxy group to hydroxymethyl metabolites .
Synthetic Routes and Key Intermediates
The compound is typically synthesized via sequential coupling reactions:
-
Imidazopyridazine Core Formation : Cyclization of 2-aminopyridazine derivatives with α-bromoacetophenone under microwave-assisted, solvent-free conditions (90% yield) .
-
Buchwald-Hartwig Amination : Coupling of the imidazopyridazine intermediate with 2-fluoro-5-bromophenylacetamide .
-
Esterification : Introduction of the ethoxy group via Williamson ether synthesis .
Comparative Reactivity with Structural Analogs
Reactivity trends observed in related compounds (e.g., 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide and N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide):
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as a kinase inhibitor, which is crucial for blocking pathways involved in tumor growth.
Mechanism of Action:
The compound interacts with the ATP-binding site of various kinases, leading to competitive inhibition. This is particularly relevant in cancers where kinase signaling pathways are dysregulated.
Case Studies:
A clinical trial involving similar compounds demonstrated a partial response in 30% of patients with advanced solid tumors after treatment cycles, suggesting the potential of this class of compounds in oncology.
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens.
Biological Activity:
In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate moderate antibacterial properties, warranting further investigation into its potential as an antimicrobial agent.
Neuroprotective Effects
Emerging research suggests that the compound may also possess neuroprotective properties. Preliminary studies have indicated that it could inhibit neuroinflammation and oxidative stress in neuronal cells.
Mechanism:
The proposed mechanism involves the modulation of inflammatory cytokines and oxidative stress markers, which are critical in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Target Pathway | Observed Effect |
|---|---|---|
| Anticancer | Kinase inhibition | Inhibition of tumor growth |
| Antimicrobial | Bacterial cell wall synthesis | Inhibition of bacterial growth |
| Neuroprotective | Inflammatory pathways | Reduction of neuroinflammation |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Compared to other benzamide derivatives, 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to its specific substituents and structural features. Similar compounds include other benzamide derivatives with different substituents, such as:
- 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
- 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propionamide
These compounds may have similar chemical properties but differ in their biological activities and applications.
Biological Activity
The compound 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide represents a novel derivative of imidazo[1,2-b]pyridazine, a class of compounds noted for their diverse biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by functional group modifications to introduce the ethoxy and fluoro substituents. The detailed synthetic pathway is often elaborated in research articles focusing on imidazo[1,2-b]pyridazine derivatives .
Antitumor Activity
Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed IC50 values ranging from 6.26 µM to 20.46 µM depending on the cell line and assay conditions .
Table 1: Antitumor Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | 2D |
| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound C | HCC827 | 20.46 ± 8.63 | 3D |
| Compound D | NCI-H358 | 16.00 ± 9.38 | 3D |
Neuroprotective Effects
Imidazo[1,2-b]pyridazine derivatives have also been explored for their neuroprotective properties against amyloid-beta (Aβ) plaques associated with Alzheimer's disease. In vitro studies show that these compounds can bind to Aβ aggregates with varying affinities, which may help in the development of imaging agents for early detection of Alzheimer’s .
Table 2: Binding Affinity to Aβ Plaques
| Compound | Binding Affinity (nM) |
|---|---|
| Compound E | 11.0 |
| Compound F | >1000 |
Case Studies
A notable case study involved the evaluation of a related compound's effect on tumor growth in murine models. The study reported that treatment with imidazo[1,2-b]pyridazine derivatives significantly reduced tumor size compared to controls, suggesting potential for therapeutic applications in oncology .
The mechanism by which these compounds exert their biological effects is still under investigation but is believed to involve interaction with specific molecular targets such as kinases or transcription factors involved in cell proliferation and survival pathways . The presence of fluorine and methoxy groups may enhance lipophilicity and improve cellular uptake.
Q & A
Advanced Research Question
- Docking Studies : AutoDock Vina or Glide (Schrödinger) to model interactions with targets like kinase domains. The imidazo[1,2-b]pyridazine group often occupies hydrophobic pockets, while the ethoxybenzamide moiety hydrogen-bonds with catalytic residues .
- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
- QSAR : CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors to guide substituent optimization (e.g., fluorophenyl vs. chlorophenyl derivatives) .
What challenges exist in scaling up synthesis, and how are they mitigated?
Advanced Research Question
Challenges :
- Low yields (<40%) in imidazo[1,2-b]pyridazine cyclization due to competing side reactions .
- Purification difficulties from regioisomeric byproducts .
Solutions : - Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, enhancing cyclization efficiency .
- High-Throughput Screening (HTS) : Optimize solvent (e.g., DMF vs. THF) and catalyst (Pd(OAc) vs. XPhos Pd G3) combinations .
- Crystallization Engineering : Use of anti-solvent (e.g., water) to enhance crystal purity and yield .
How is the compound’s stability profiled under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. LC-MS monitors degradation (e.g., hydrolysis of the ethoxy group at gastric pH) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess aryl-fluorine bond cleavage risks .
- Plasma Protein Binding : Equilibrium dialysis (human plasma) reveals >90% binding, impacting free drug concentration .
What analytical techniques differentiate polymorphic forms, and how do they impact bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
